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molecular formula C8H6BrIO2 B1369219 Methyl 3-bromo-4-iodobenzoate CAS No. 249647-24-3

Methyl 3-bromo-4-iodobenzoate

Cat. No. B1369219
M. Wt: 340.94 g/mol
InChI Key: OIMBMPVAESWCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

To a solution of methyl 3-bromo-4-iodobenzoate (1.981 g, 5.81 mmol) in DME (10 mL) were morpholine (0.559 mL, 6.39 mmol), rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (0.362 g, 0.58 mmol), Palladium acetate (0.130 g, 0.58 mmol) and CESIUM CARBONATE (3.79 g, 11.62 mmol) added. The mixture was heated in the microwave oven for 12h at 110°C. The solids were filtered off through celite, the solvent was evaporated and the crude product was added to a silica gel column, 0-30% EtOAc in heptane yielding methyl 3-bromo-4-morpholinobenzoate (0.566 g, 32.5 %)
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0116 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00639 mol
Type
reactant
Reaction Step Three
Quantity
0.00581 mol
Type
reactant
Reaction Step Four
Quantity
0.000581 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
534
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0116 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.00639 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.00581 mol
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=C1)I)Br
Step Five
Name
Quantity
0.000581 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.000581 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br
Measurements
Type Value Analysis
YIELD 32.45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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